molecular formula C11H9NO B1336125 1-(Quinolin-3-yl)ethanone CAS No. 33021-53-3

1-(Quinolin-3-yl)ethanone

Cat. No. B1336125
CAS RN: 33021-53-3
M. Wt: 171.19 g/mol
InChI Key: VMZYRGLKJCRGST-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H9NO . It is also known as 3-Acetylquinoline . This compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 1-(Quinolin-3-yl)ethanone would be similar, with an additional ethanone group attached to the quinoline ring.


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities through various chemical reactions . For instance, the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, the core structure of “1-(Quinolin-3-yl)ethanone”, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .

Drug Discovery

Quinoline plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity . This property makes them valuable in the development of drugs that combat oxidative stress-related diseases .

Anti-inflammatory Activity

Quinoline-based compounds have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs .

Antimicrobial Activity

Quinoline and its derivatives have shown antimicrobial potential against various bacterial strains . This makes them valuable in the development of new antimicrobial agents .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This opens up new avenues for the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This makes them potential candidates for the development of new antituberculosis drugs .

Safety and Hazards

While specific safety and hazard information for 1-(Quinolin-3-yl)ethanone is not available, general precautions such as avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation should be taken when handling this compound .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-quinolin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYRGLKJCRGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416028
Record name 1-(quinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-3-yl)ethanone

CAS RN

33021-53-3
Record name 1-(quinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(quinolin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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